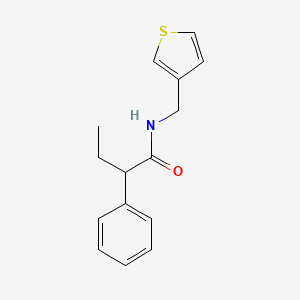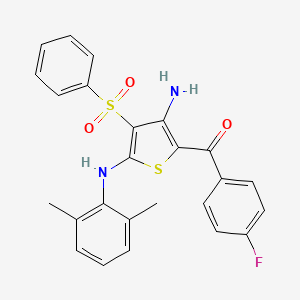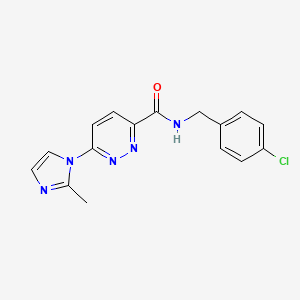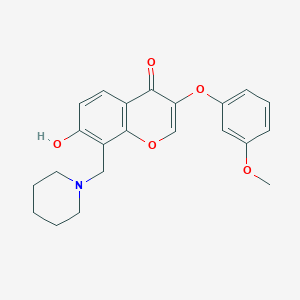![molecular formula C16H26N2O3 B2633261 Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate CAS No. 2411317-85-4](/img/structure/B2633261.png)
Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are involved in the regulation of gene expression, and their inhibition has been linked to the treatment of cancer and other diseases. LSD1 is also involved in gene regulation and has been implicated in the development of cancer and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 is believed to involve the inhibition of HDACs and LSD1. By inhibiting these enzymes, Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 may modulate gene expression and affect various cellular processes, such as cell proliferation and differentiation.
Biochemical and Physiological Effects
Studies have shown that Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 has anti-proliferative effects on cancer cells, as well as anti-inflammatory effects. It has also been shown to enhance the differentiation of stem cells into neurons, suggesting potential applications in regenerative medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 in lab experiments is its specificity for HDACs and LSD1, which may allow for more targeted effects compared to other Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylates that may have broader effects on multiple enzymes. However, one limitation is the potential toxicity of the Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate, which may require careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1. One area of interest is its potential applications in cancer treatment, particularly in combination with other drugs or therapies. Another area of interest is its potential use in regenerative medicine, such as in the treatment of neurodegenerative diseases. Further studies may also explore the potential of Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate 1 as a tool for studying the role of HDACs and LSD1 in various cellular processes.
Synthesemethoden
Compound 1 can be synthesized through a multi-step process that involves the reaction of tert-butyl 3-bromo-2-ynoate with propylamine, followed by the reaction of the resulting Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate with 1-boc-pyrrolidine-2-carboxylic acid. The final product is obtained through deprotection of the tert-butyl and boc groups using trifluoroacetic acid.
Eigenschaften
IUPAC Name |
tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-6-8-14(19)18(10-7-2)13-9-11-17(12-13)15(20)21-16(3,4)5/h13H,7,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYVKBKUVQPOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(N-propylbut-2-ynamido)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2633182.png)
![3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2633183.png)

![1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2633187.png)


![(5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride](/img/structure/B2633192.png)



![[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B2633197.png)
![2,4-dichloro-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2633198.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2633200.png)
![2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene](/img/structure/B2633201.png)